Meclizine-d8 Dihydrochloride

Isotopic Purity Deuterium Incorporation LC-MS/MS

Quantitative bioanalysis of meclizine in plasma or tissue requires an internal standard that corrects for matrix effects without altering chromatography. Non-deuterated analogs fail due to identical mass; structural analogs introduce systematic bias. - **+8 Da mass shift** enables baseline separation from unlabeled analyte - **≥99% deuterium incorporation** ensures minimal isotopic crosstalk for FDA/EMA-validated assays - **Physicochemical near-equivalence** preserves retention time and ionization efficiency Certified reference standard for ANDA bioequivalence studies and QC release testing.

Molecular Formula C25H27ClN2
Molecular Weight 399.0 g/mol
Cat. No. B12422477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclizine-d8 Dihydrochloride
Molecular FormulaC25H27ClN2
Molecular Weight399.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2
InChIKeyOCJYIGYOJCODJL-AZGHYOHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meclizine-d8 Dihydrochloride: Deuterated Internal Standard


Meclizine-d8 Dihydrochloride is a fully deuterated analogue of the piperazine-class histamine H1 receptor antagonist meclizine, wherein eight hydrogen atoms on the piperazine ring are replaced by deuterium (²H) . This stable isotope-labeled (SIL) compound is exclusively intended for use as an internal standard (IS) in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays . Its physicochemical near-equivalence to the unlabeled analyte—coupled with a distinct +8 Da mass shift—enables precise compensation for matrix effects, extraction variability, and ionization fluctuations during the quantitative bioanalysis of meclizine in complex biological matrices [1].

Workflow Quantitative LC-MS/MS bioanalysis of meclizine
Role Stable isotope-labeled internal standard (SIL-IS)
Key support Matrix effect correction and extraction variability compensation

Why Unlabeled Meclizine Cannot Replace Meclizine-d8


Unlabeled meclizine cannot function as an internal standard because it is chemically indistinguishable from the target analyte in a mass spectrometer, rendering it incapable of correcting for sample preparation losses or variable ionization . While non-deuterated structural analogs (e.g., cyclizine, buclizine) may offer a different mass, their physicochemical behavior during extraction and chromatography often diverges significantly from meclizine, introducing systematic bias and failing to meet regulatory expectations for matrix effect correction . In contrast, Meclizine-d8 Dihydrochloride provides the requisite isotopic distinction without altering the compound's fundamental chromatographic or ionization properties, a prerequisite for robust and defensible LC-MS/MS method validation under FDA and EMA guidance .

Unlabeled meclizine
Lacks mass distinction from the analyte; cannot compensate for sample preparation losses or ionization variability.
Structural analogs (cyclizine, buclizine)
Physicochemical behavior during extraction and chromatography may diverge, introducing systematic bias in matrix effect correction.
Non-isotopic internal standards
Without a distinct +8 Da mass shift, isotopic overlap and signal cross-talk may compromise method validation expectations.

Meclizine-d8 Dihydrochloride: Quantitative Evidence


Isotopic Purity Minimizes Analyte-IS Interference

The target compound, Meclizine-d8 Dihydrochloride, is specified by a primary manufacturer to contain ≥99% deuterated forms (d1–d8) . In comparison, the unlabeled parent compound, Meclizine Hydrochloride (Item No. 14615), possesses 0% deuterium incorporation . This high isotopic purity is critical; a low incorporation rate or isotopic impurity would result in significant cross-talk and inaccurate peak area ratios due to the internal standard contributing to the analyte signal (and vice versa) at their respective mass transitions [1]. The ≥99% specification is a vendor-certified metric that directly translates to enhanced assay sensitivity and quantitative accuracy, particularly at the lower limit of quantification (LLOQ).

Isotopic purity
Reported
≥99% deuterated forms vs. 0% (unlabeled)
Supports low isotopic cross-talk for accurate low-level quantification.
Vendor COA specification; verify lot-specific purity.
Isotopic Purity Deuterium Incorporation LC-MS/MS

Larger Mass Shift Minimizes Isotopic Overlap

Meclizine-d8 Dihydrochloride features a +8 Da mass shift relative to unlabeled meclizine (Molecular Weight: 471.92 g/mol for the dihydrochloride salt of the d8-labeled form vs. 463.87 g/mol for the unlabeled dihydrochloride) [1]. This 8 Da difference is superior to the +5 Da shift of the historically used pentadeuterated meclizine internal standard, which achieved linearity over a range of 5–200 ng/mL in human plasma [2]. The larger +8 Da mass shift reduces the potential for isotopic overlap between the analyte's [M+H]⁺ isotopic envelope and the internal standard's monoisotopic peak, a common source of assay non-linearity at high analyte concentrations [3]. The precise location of the eight deuterium atoms on the piperazine ring (2,2,3,3,5,5,6,6-d8) is specified in the compound's InChI Key and SMILES notation, confirming the structural basis for this differentiation [1].

Mass shift
Cross-study comparable
+8 Da
Larger shift than +5 Da d5-analog; reduces isotopic overlap risk.
Based on molecular formula C25H21D8Cl3N2.
Mass Shift Isotopic Overlap MS Resolution

Regulatory Traceability for ANDA and USP/EP

Meclizine-d8 Dihydrochloride is supplied as a fully characterized reference standard with traceability claims against pharmacopeial standards (e.g., USP or EP) and is compliant with regulatory guidelines for analytical method validation (AMV) and Abbreviated New Drug Application (ANDA) submissions [1]. In contrast, non-certified in-house synthesized analogs or unlabeled meclizine lack this documented chain of custody and compliance, creating a potential regulatory hurdle . The availability of a detailed Certificate of Analysis (COA) for each lot—including data on identity, purity, and isotopic incorporation—is a key differentiator that streamlines the audit process and supports method transfer .

Regulatory traceability
Context-dependent
Fully characterized; traceable to USP/EP; supports AMV and ANDA guidelines
Documentation may streamline method validation and audit processes.
Review vendor documentation for specific claims.
Regulatory Compliance ANDA USP/EP Traceability

Long-Term Stability and Storage Simplifies Workflow

The recommended storage condition for Meclizine-d8 Dihydrochloride is -20°C in a dry, light-protected, and sealed environment, with a vendor-stated stability of ≥4 years and a shelf life of 2 years under these conditions . In comparison, unlabeled meclizine dihydrochloride is also stored at room temperature, but its stability profile as an analytical standard is less well-defined for long-term use . For procurement and inventory management, the defined -20°C storage and multi-year stability of the deuterated standard provides a predictable and robust solution, minimizing the risk of standard degradation and the need for frequent re-qualification, which is particularly valuable for regulated bioanalytical laboratories.

Long-term stability
Data to verify
≥4 years stability; 2-year shelf life at -20°C
Supports predictable inventory management; may reduce re-qualification frequency.
Vendor stated; confirm under actual storage conditions.
Stability Storage Conditions Shelf Life

Meclizine-d8 Dihydrochloride Applications


Bioequivalence & PK Studies for Generic Meclizine

Meclizine-d8 Dihydrochloride is the definitive internal standard for quantifying meclizine in human plasma for Abbreviated New Drug Application (ANDA) submissions. The combination of ≥99% deuterium incorporation and a +8 Da mass shift [1] ensures minimal isotopic crosstalk, a prerequisite for the accuracy and precision required in FDA-regulated bioequivalence trials. The documented regulatory compliance and pharmacopeial traceability of the standard [2] directly support the method validation and audit processes essential for generic drug approval.

High-Sensitivity LC-MS/MS Method Development

For analytical chemists developing new quantitative assays for meclizine in complex matrices (e.g., plasma, urine, or tissue homogenates), Meclizine-d8 Dihydrochloride offers a critical advantage over non-deuterated or less-labeled analogs. Its high isotopic purity and optimized +8 Da mass shift [1] mitigate ion suppression/enhancement effects, enabling robust quantitation at lower limits (e.g., 5 ng/mL as demonstrated with a similar d5 analog [3]). The defined stability profile further ensures that the internal standard itself does not introduce variability during lengthy analytical campaigns.

QC and Stability-Indicating Assays for Pharmaceuticals

In the context of API and finished product release testing, Meclizine-d8 Dihydrochloride serves as a highly reliable reference standard for QC assays. Its full characterization and traceability to USP/EP monographs [2] provide a defensible link to compendial methods. The certified isotopic purity and known long-term stability make it an ideal calibrator or system suitability standard, ensuring that observed quantitative changes in a stability study are due to analyte degradation rather than standard deterioration.

Application
Selection Property
Validation Focus
Meclizine bioanalysis in research plasma matrices
Isotopic purity and mass shift
Cross-talk minimization; method accuracy at low levels
LC-MS/MS method development for complex matrices
Deuterium incorporation consistency
Matrix effect compensation; sensitivity at trace concentrations
Pharmaceutical QC and stability-indicating research
Regulatory documentation and stability profile
Method transfer and long-term standard reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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